molecular formula C16H17NO2 B11861640 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol CAS No. 62082-48-8

1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol

Cat. No.: B11861640
CAS No.: 62082-48-8
M. Wt: 255.31 g/mol
InChI Key: QLNYUIXQRARTDK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol typically involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a suitable catalystThe reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol is unique due to the presence of both a hydroxyl group and an azetidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62082-48-8

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenylazetidin-3-ol

InChI

InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-11-16(18,12-17)13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3

InChI Key

QLNYUIXQRARTDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(C2)(C3=CC=CC=C3)O

Origin of Product

United States

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